N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, commonly known as FP-Me, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the early 2000s and has gained attention in the scientific community due to its potential as a painkiller and its ability to bind to the mu-opioid receptor.
Mechanism of Action
FP-Me acts on the mu-opioid receptor in the brain and spinal cord, inhibiting the transmission of pain signals. It also activates the reward pathway in the brain, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, FP-Me has been shown to have other effects on the body. It can cause respiratory depression, decreased gastrointestinal motility, and decreased heart rate. It can also lead to the release of histamine, causing itching and flushing.
Advantages and Limitations for Lab Experiments
FP-Me has advantages in lab experiments due to its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction make it difficult to use in human studies. Additionally, its side effects can make it challenging to study in animal models.
Future Directions
There are several potential future directions for research on FP-Me. One area of interest is the development of non-addictive painkillers that target the mu-opioid receptor. Another potential direction is the study of FP-Me's effects on other neurotransmitter systems in the brain. Additionally, the development of novel synthetic opioids with improved safety profiles is an area of ongoing research.
In conclusion, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, or FP-Me, is a synthetic opioid that has potential as a non-addictive painkiller. Its mechanism of action involves binding to the mu-opioid receptor and inhibiting the transmission of pain signals. While it has advantages in lab experiments, its potential for abuse and addiction make it challenging to use in human studies. There are several potential future directions for research on FP-Me, including the development of non-addictive painkillers and the study of its effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of FP-Me involves several steps, starting with the reaction of 2-fluorobenzyl chloride with piperidine to form 1-(2-fluorobenzyl)piperidine. This intermediate is then reacted with 2-fluorophenylacetonitrile to form the desired product, FP-Me.
Scientific Research Applications
FP-Me has been studied extensively in the field of pain management due to its ability to bind to the mu-opioid receptor. It has been shown to be effective in reducing pain in animal models, and has potential as a non-addictive alternative to traditional opioids.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O/c1-25(22(27)13-12-17-7-2-4-10-20(17)23)19-9-6-14-26(16-19)15-18-8-3-5-11-21(18)24/h2-5,7-8,10-11,19H,6,9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVXFHYFIZRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorobenzyl)piperidin-3-yl]-3-(2-fluorophenyl)-N-methylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.